N-({2-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-({2-[(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-({2-[(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole core, followed by the introduction of the pyridazinyl and hydrazino groups through a series of condensation and cyclization reactions. Common reagents include hydrazine hydrate, carbon disulfide, and various organic solvents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-({2-[(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically occur under mild to moderate temperatures (25-100°C) and may require catalysts such as palladium or platinum for certain transformations. Solvents like ethanol, methanol, and dichloromethane are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~5~-({2-[(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N5-({2-[(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N~5~-({2-[(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE: shares structural similarities with other benzodioxole derivatives and pyridazinyl compounds.
Benzodioxole derivatives: Known for their stability and reactivity, used in various chemical and pharmaceutical applications.
Pyridazinyl compounds: Often explored for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of N5-({2-[(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C14H11N5O5S |
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Molecular Weight |
361.33 g/mol |
IUPAC Name |
N-[[(6-oxo-1H-pyridazine-3-carbonyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11N5O5S/c20-11-4-2-8(16-17-11)13(22)18-19-14(25)15-12(21)7-1-3-9-10(5-7)24-6-23-9/h1-5H,6H2,(H,17,20)(H,18,22)(H2,15,19,21,25) |
InChI Key |
NEQAYBPERZTXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NNC(=O)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
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